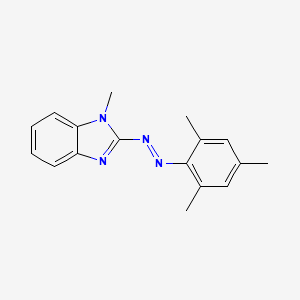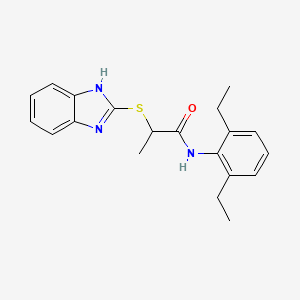
2-(mesityldiazenyl)-1-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(mesityldiazenyl)-1-methyl-1H-benzimidazole, also known as MDB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDB is a diazenylbenzimidazole derivative that has been synthesized through different methods.
Mécanisme D'action
The mechanism of action of 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole is not fully understood. However, studies have shown that 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has been shown to have low toxicity and good biocompatibility in vitro. Studies have shown that 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole does not affect the viability of normal cells, indicating its potential as a safe and effective anti-cancer agent. 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole is its ease of synthesis, which allows for large-scale production. 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole is also stable and can be stored for extended periods without degradation. However, one limitation of 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole is its poor solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has shown promising results in various fields, and there are several future directions for its research. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole and its potential use in combination therapy with other anti-cancer agents. In material science, the use of 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole-based MOFs in catalysis and gas separation applications can be further explored. Additionally, the development of new methods for the synthesis of 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole and its derivatives can lead to the discovery of novel compounds with improved properties.
Méthodes De Synthèse
2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has been synthesized through various methods, including the reaction of mesitylazide with 1-methyl-1H-benzimidazole, followed by reduction with sodium dithionite. Another method involves the reaction of mesitylazide with 1-methyl-1H-benzimidazole in the presence of copper (I) iodide. These methods have been successful in producing 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole with high yields and purity.
Applications De Recherche Scientifique
2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has been investigated for its anti-cancer properties. Studies have shown that 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has also been studied for its potential use as a fluorescent probe for imaging applications.
In material science, 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 2-(mesityldiazenyl)-1-methyl-1H-benzimidazole-based MOFs have shown promising results in catalytic reactions.
Propriétés
IUPAC Name |
(1-methylbenzimidazol-2-yl)-(2,4,6-trimethylphenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-11-9-12(2)16(13(3)10-11)19-20-17-18-14-7-5-6-8-15(14)21(17)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNOTPYINPAXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=NC3=CC=CC=C3N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-isoxazolidinyl)propanamide](/img/structure/B5107886.png)
![N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)
![5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)
![N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5107919.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate](/img/structure/B5107932.png)
![5-(4-chlorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107933.png)

![2-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5107953.png)
![1-(4-methoxyphenyl)-3-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5107962.png)
![ethyl 2-ethyl-3-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}-2-butenoate](/img/structure/B5107966.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5107972.png)
![7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5107976.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5107983.png)